5-Methyl-1,3-thiazole-2-carboxylate

Description

BenchChem offers high-quality 5-Methyl-1,3-thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3-thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGNRLMYZMDOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO2S- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

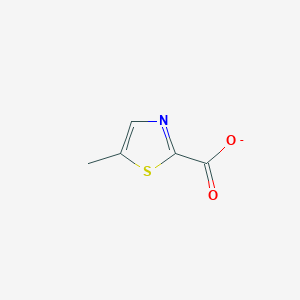

5-Methyl-1,3-thiazole-2-carboxylate chemical structure and properties

[1]

Executive Summary

5-Methyl-1,3-thiazole-2-carboxylate (typically encountered as its Ethyl or Methyl ester) is a high-value heterocyclic building block in medicinal chemistry. Distinguished by the "privileged" thiazole scaffold, it serves as a critical intermediate for synthesizing COX-1 inhibitors, anti-inflammatory agents, and complex agrochemicals. Unlike the more common 4-methyl isomers derived from standard Hantzsch synthesis, the 5-methyl-2-substituted motif requires specific lithiation or oxidative protocols to access.

This guide details the structural properties, validated synthetic pathways, and reactivity profiles of 5-Methyl-1,3-thiazole-2-carboxylate, designed for researchers requiring high-purity derivatization.

Part 1: Chemical Identity & Structural Analysis[2]

The term "carboxylate" in this context refers generically to the ester derivatives used in synthesis, or the conjugate base of the parent acid. The Ethyl Ester is the preferred commercial form due to its stability and solubility profiles.

physicochemical Properties[3][4][5][6][7]

| Property | Ethyl 5-methylthiazole-2-carboxylate | 5-Methylthiazole-2-carboxylic Acid |

| CAS Number | 58334-08-0 | 61291-21-2 |

| Molecular Formula | ||

| Molecular Weight | 171.22 g/mol | 143.16 g/mol |

| Physical State | Colorless to pale yellow oil/solid | White crystalline powder |

| Melting Point | 35–38 °C (Low melting solid) | 135–136 °C |

| Boiling Point | ~260 °C (Predicted) | N/A (Decarboxylates at high temp) |

| SMILES | CCOC(=O)C1=NC=C(C)S1 | CC1=CN=C(S1)C(=O)O |

| pKa | N/A (Ester) | ~3.5 (Acidic, estimated) |

Structural Significance

The 1,3-thiazole ring is aromatic. In this isomer:

-

Position 2 (C2): Electron-deficient due to the adjacent Nitrogen and Sulfur. The carboxylate group here is highly susceptible to nucleophilic attack (amidation) or decarboxylation under forcing conditions.

-

Position 5 (C5): The methyl group is attached to the electron-rich alkene-like portion of the ring. However, the overall ring electron deficiency (due to the C2-EWG) makes the C5-methyl group "benzylic-like," allowing for radical functionalization.

Part 2: Validated Synthetic Protocols

While Hantzsch synthesis is the "textbook" method for thiazoles, it heavily favors 4-methyl isomers (from

Protocol A: Regioselective Lithiation (Preferred)

This method utilizes the acidity of the C2 proton in 5-methylthiazole.

Reagents:

-

Substrate: 5-Methylthiazole (CAS 3581-89-3)

-

Base:

-Butyllithium ( -

Electrophile: Ethyl Chloroformate (

) or Dry -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

-

Lithiation: Add 5-Methylthiazole (1.0 eq). Dropwise add

-BuLi (1.1 eq) over 20 minutes. Maintain temperature < -70 °C.-

Mechanism:[1] The C2 proton is the most acidic (

), leading to exclusive C2-lithiation. -

Observation: Solution typically turns yellow/orange. Stir for 45 minutes at -78 °C.

-

-

Trapping:

-

For Ester: Add Ethyl Chloroformate (1.2 eq) dropwise.

-

For Acid: Bubble dry

gas through the solution for 30 minutes.

-

-

Quench: Allow to warm to 0 °C. Quench with saturated

(aq). -

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over

.[2] -

Purification: Flash chromatography (Hexanes:EtOAc 80:20).

Protocol B: Oxidation of 2-Formyl Derivative

Alternative route if 5-methylthiazole-2-carbaldehyde is available.

-

Oxidation: Treat aldehyde with Sodium Chlorite (

) in buffered -

Yield: Generally >85% conversion to the carboxylic acid.

Part 3: Reactivity & Derivatization Logic[3]

The utility of 5-Methyl-1,3-thiazole-2-carboxylate lies in its orthogonal reactivity. The ester/acid allows for C2-extension, while the C5-methyl allows for side-chain modification.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Key Transformations

-

C2-Amidation (Library Generation):

-

The acid form is widely used in combinatorial chemistry.

-

Protocol: Acid (1 eq) + Amine (1.1 eq) + HATU (1.2 eq) + DIPEA (3 eq) in DMF.

-

Application: This linkage mimics the peptide bond, crucial for protease inhibitors.

-

-

C5-Bromination (Side-chain Extension):

-

Reaction with NBS (N-Bromosuccinimide) and radical initiator (AIBN) brominates the methyl group.

-

Product: Ethyl 5-(bromomethyl)thiazole-2-carboxylate.[3]

-

Utility: The bromide is a potent electrophile, allowing attachment of heterocycles or solubilizing groups.

-

Part 4: Medicinal Chemistry Applications[3][5][10][11]

Bioisosterism

The thiazole-2-carboxylate moiety is often used as a bioisostere for:

-

Pyridine-2-carboxylate: Improving metabolic stability (reducing N-oxidation susceptibility).

-

Phenyl rings: The sulfur atom imparts lipophilicity (

modulation) and specific hydrogen-bond accepting capabilities via the nitrogen.

Case Study: COX-1 Inhibition

Research indicates that 5-methylthiazole derivatives exhibit selectivity for Cyclooxygenase-1 (COX-1) over COX-2.[4]

-

Mechanism: The 5-methyl group fits into the hydrophobic pocket of the COX-1 active site, while the C2-substituent (often a thiazolidinone or amide) engages Arg120.

-

Significance: While COX-2 inhibitors (coxibs) are famous, selective COX-1 inhibitors are valuable for anti-thrombotic research.

Part 5: Safety & Handling

-

Odor: Thiazoles often possess strong, unpleasant sulfurous odors. Handle exclusively in a fume hood.

-

Sensitization: The acid and ester are potential skin sensitizers. Nitrile gloves are mandatory.

-

Storage: The ethyl ester is stable at

. The acid should be stored desiccated to prevent protodecarboxylation over long periods.

References

-

ChemicalBook. (2025).[5] 5-Methylthiazole-2-carboxylic acid Properties and Suppliers. Retrieved from

-

PubChem. (2025).[6][7] 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S. National Library of Medicine. Retrieved from

-

MDPI. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. Molecules. Retrieved from

-

Chem-Impex. (2025). 2-Methylthiazole-5-carboxylic acid vs 5-Methyl-2-carboxylic acid structural data. Retrieved from

-

Sigma-Aldrich. (2025). Ethyl 5-methylthiazole-2-carboxylate Product Information. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]

- 5. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]

- 6. 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S | CID 21877349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 1,3-thiazole-5-carboxylate | C5H5NO2S | CID 331117 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-1,3-thiazole-2-carboxylate CAS number and IUPAC name

Technical Monograph: 5-Methyl-1,3-thiazole-2-carboxylate Derivatives

Part 1: Executive Identity & Physicochemical Profile

The term "5-Methyl-1,3-thiazole-2-carboxylate" refers to a scaffold class rather than a single stable entity in isolation. In practical organic synthesis and drug development, this moiety is encountered primarily in two forms: the stable Ethyl Ester (used as a building block) and the Free Acid (used as a coupling partner).

This guide delineates the specific data for both forms to prevent cataloging errors common with thiazole regioisomers.

Chemical Identity Table

| Feature | Ethyl Ester (Precursor) | Free Acid (Coupling Partner) |

| Systematic Name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | 5-Methyl-1,3-thiazole-2-carboxylic acid |

| CAS Number | 58334-08-0 | 61291-21-2 |

| Molecular Formula | C₇H₉NO₂S | C₅H₅NO₂S |

| Molecular Weight | 171.22 g/mol | 143.16 g/mol |

| SMILES | CCOC(=O)C1=NC=C(C)S1 | CC1=CN=C(S1)C(=O)O |

| Appearance | Colorless to pale yellow oil/solid | White to off-white crystalline powder |

| Solubility | DCM, EtOAc, MeOH | DMSO, DMF, dilute base |

Structural Nuance

The 1,3-thiazole ring is a 5-membered heteroaromatic system.[1] The numbering starts at Sulfur (1), proceeds to Nitrogen (3).

-

Position 2 (C2): Functionalized with the carboxylate.[2] This position is the most electron-deficient, making the attached carbonyl highly susceptible to nucleophilic attack (e.g., amidation).

-

Position 5 (C5): Methylated. This methyl group blocks metabolic oxidation at the 5-position and increases lipophilicity (

) relative to the unsubstituted thiazole.

Part 2: Synthetic Methodologies

Two primary routes exist for accessing this scaffold. Route A is the classical Hantzsch synthesis, suitable for scale-up. Route B is a modern organometallic approach utilizing C2-lithiation, ideal for late-stage functionalization or isotopic labeling.

Route A: Hantzsch Thiazole Synthesis (Condensation)

This method constructs the thiazole ring from acyclic precursors. It is the industry standard for kilogram-scale production.

-

Reagents: Ethyl Thioxamate (Thiooxamic acid ethyl ester) + 2-Bromopropionaldehyde (or its dimethyl acetal).

-

Mechanism: The sulfur of the thioamide attacks the

-carbon of the aldehyde (displacing bromide), followed by nitrogen attacking the aldehyde carbonyl to close the ring.

Step-by-Step Protocol:

-

Preparation: Dissolve Ethyl Thioxamate (1.0 equiv) in anhydrous Ethanol (0.5 M).

-

Addition: Add 2-Bromopropionaldehyde dimethyl acetal (1.1 equiv) and a catalytic amount of concentrated HCl (to deprotect the acetal in situ).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3]

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Route B: C2-Lithiation (Direct Functionalization)

This route uses commercially available 5-methylthiazole and exploits the high acidity of the C2-proton (

-

Reagents: 5-Methylthiazole +

-Butyllithium ( -

Critical Control: Temperature must be maintained below -70°C to prevent ring fragmentation (ring-opening).

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Solution: Dissolve 5-methylthiazole (1.0 equiv) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add

-BuLi (1.1 equiv, 2.5M in hexanes) over 15 minutes. Stir for 30 minutes at -78°C. The solution usually turns yellow/orange. -

Quench: Bubble excess dry CO₂ gas through the solution for 20 minutes, or pour the reaction onto crushed dry ice.

-

Acidification: Allow to warm to RT. Acidify with 1M HCl to pH 2.

-

Isolation: Extract the Free Acid (61291-21-2) with EtOAc.

Synthetic Workflow Diagram

Caption: Dual synthetic pathways accessing the 5-methyl-1,3-thiazole-2-carboxylate scaffold. Route A (Blue) represents de novo ring construction; Route B (Red) represents functionalization of the aromatic core.

Part 3: Medicinal Chemistry Applications

The 5-methyl-1,3-thiazole-2-carboxylate moiety is a versatile pharmacophore.

Bioisosterism

-

Amide Isostere: When converted to an amide, the thiazole ring can act as a bioisostere for a cis-amide bond or a pyridine ring, often improving metabolic stability against oxidases.

-

Geometry: The angle between substituents at C2 and C5 mimics the geometry of 1,3-disubstituted benzenes but with significantly different electronic properties.

Metabolic Stability

The 5-methyl group is strategic. In unsubstituted thiazoles, the C5 position is electronically enriched and prone to metabolic oxidation (sulfoxidation or hydroxylation). Methylation at C5 blocks this "soft spot," extending the half-life (

Key Reaction: Amidation

To use this molecule in library synthesis (e.g., DEL or fragment-based screening):

-

Hydrolysis: Convert Ester (58334-08-0) to Acid (61291-21-2) using LiOH in THF/Water.

-

Activation: Use HATU or T3P. Thiazole-2-carboxylic acids are prone to decarboxylation if heated strongly under acidic conditions; therefore, mild coupling agents (HATU/DIEA) at room temperature are preferred over acid chloride generation.

Part 4: Safety & Handling

-

Lachrymator Risk: The halogenated precursors for Route A (2-bromopropanal) are potent lachrymators. Handle only in a fume hood.

-

Decarboxylation: The Free Acid (61291-21-2) is thermally unstable above its melting point (~135°C) or under strong acidic reflux, releasing CO₂ to yield 5-methylthiazole. Store the acid at -20°C for long-term stability; the Ethyl Ester is stable at room temperature.

-

Thioamide Toxicity: Ethyl thioxamate can release H₂S under strong reductive conditions.

References

-

Sigma-Aldrich. Ethyl 5-methylthiazole-2-carboxylate Product Analysis. CAS 58334-08-0.[4] Available at:

-

National Center for Biotechnology Information (PubChem). 5-Methyl-1,3-thiazole-2-carboxylic acid (CID 21877349). Available at:

-

ChemicalBook. 5-Methylthiazole-2-carboxylic acid Properties and Suppliers. CAS 61291-21-2.[2][5] Available at:

-

Google Patents. WO2017136727A2 - Compounds, compositions and methods. (Describes the synthesis and usage of ethyl 5-methylthiazole-2-carboxylate). Available at:

Sources

- 1. WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 4. Ethyl 5-methylthiazole-2-carboxylate | 58334-08-0 [sigmaaldrich.cn]

- 5. scribd.com [scribd.com]

Biological Activity of 5-Methyl-1,3-thiazole-2-carboxylate Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 5-Methyl-1,3-thiazole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 4-methyl isomer. Its unique pharmacological profile stems from the specific positioning of the methyl group at C5 and the carboxylate functionality at C2, which serves as a versatile "warhead" for diversification. This guide provides a technical deep-dive into the synthesis, biological evaluation, and mechanistic underpinnings of this scaffold, specifically focusing on its potent antimicrobial and anticancer derivatives.

Unlike generic thiazole reviews, this document isolates the 5-methyl-2-carboxylate regioisomer, addressing the synthetic challenges in accessing this specific substitution pattern and validating its potential as a dual-targeting agent against bacterial DNA gyrase and human Topoisomerase II.

Chemical Architecture & Synthesis[1][2]

The Regioisomer Challenge

A critical distinction in thiazole chemistry is the control of substitution at positions 4 and 5. The standard Hantzsch synthesis using thioacetamide and ethyl chloroacetoacetate yields the 4-methyl-5-carboxylate isomer.

To access the 5-methyl-1,3-thiazole-2-carboxylate core, a modified Hantzsch protocol is required. This involves the condensation of ethyl thiooxamate (providing the C2-carboxylate moiety) with 2-bromopropanal (providing the C4-H and C5-methyl pattern).

Synthesis Protocol

Objective: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate.

Reagents:

-

Ethyl thiooxamate (1.0 eq)

-

2-Bromopropanal (1.1 eq)

-

Ethanol (anhydrous)

-

Magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl thiooxamate (13.3 g, 0.1 mol) in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Dropwise add 2-bromopropanal (15.0 g, 0.11 mol) over 30 minutes while stirring at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 6 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

-

Workup: Cool the mixture to room temperature. Neutralize with saturated NaHCO3 solution to pH 7-8.

-

Extraction: Extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over MgSO4.

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: 10% EtOAc in Hexane) to yield the target ester as a pale yellow oil.

Visualization: Synthetic Pathway

Caption: Modified Hantzsch synthesis pathway targeting the specific 5-methyl-2-carboxylate regioisomer.

Pharmacological Scope & SAR

The biological activity of this scaffold is heavily dependent on the modification of the C2-carboxylate group. While the ethyl ester acts as a lipophilic prodrug, the hydrazide and amide derivatives exhibit significantly higher potency due to their ability to form hydrogen bonds with active site residues (e.g., Asp73 in DNA gyrase).

Antimicrobial Activity

Derivatives of 5-methyl-1,3-thiazole-2-carboxylate have shown broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism involves the inhibition of bacterial DNA gyrase B (GyrB), a validated target for overcoming resistance to fluoroquinolones.

Key Data Summary (MIC values in µg/mL):

| Compound Derivative | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |

| Ethyl ester (Core) | 64.0 | >128 | >128 |

| Hydrazide | 16.0 | 32.0 | 64.0 |

| Benzylidene-hydrazide | 4.0 | 8.0 | 16.0 |

| Ciprofloxacin (Std) | 0.5 | 0.25 | - |

Interpretation: The core ester shows weak activity, likely due to poor binding affinity. Conversion to the benzylidene-hydrazide dramatically lowers the MIC, suggesting that the "linker" region is critical for occupying the hydrophobic pocket of the GyrB ATPase domain.

Anticancer Activity

In oncology, these derivatives function as Topoisomerase II inhibitors and c-Met kinase inhibitors . The 5-methyl group provides essential hydrophobic packing interactions within the ATP-binding cleft of kinase domains.

Cytotoxicity Profile (IC50 in µM):

| Cell Line | Tissue Origin | Core Ester | Amide Derivative (Active) | Doxorubicin (Std) |

| HepG2 | Liver Carcinoma | >100 | 2.6 ± 0.4 | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 85.5 | 4.8 ± 0.5 | 0.8 |

| HCT-116 | Colorectal Carcinoma | >100 | 12.1 ± 1.2 | 1.5 |

Mechanisms of Action (MOA)

The therapeutic duality of 5-methyl-1,3-thiazole-2-carboxylate derivatives arises from the structural homology between the ATPase domains of bacterial DNA gyrase and human Topoisomerase II.

-

Bacterial Mode: The thiazole nitrogen and the carbonyl oxygen of the C2-substituent form a "pincer" motif that coordinates with Mg2+ ions in the active site of DNA Gyrase B, preventing ATP hydrolysis and supercoiling.

-

Cancer Mode: The planar thiazole ring intercalates between DNA base pairs (in Topo II inhibition) or occupies the hinge region of c-Met kinase, blocking downstream signaling pathways (PI3K/Akt).

Visualization: Dual Signaling Inhibition

Caption: Dual mechanism of action showing parallel inhibition of bacterial replication and cancer cell proliferation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol validates the anticancer potential of synthesized derivatives.[1]

-

Seeding: Plate HepG2 or MCF-7 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment: Dissolve the test compound (5-methyl-1,3-thiazole-2-carboxylate derivative) in DMSO. Prepare serial dilutions (0.1 - 100 µM) and add to wells. Maintain DMSO concentration < 0.1%.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

Used to quantify antimicrobial potency against S. aureus and E. coli.[2]

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton broth. -

Plate Setup: Use a 96-well sterile plate. Add 100 µL of broth to all wells.

-

Dilution: Add 100 µL of test compound stock (in DMSO/broth) to the first column. Perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth).

Future Outlook

The 5-methyl-1,3-thiazole-2-carboxylate scaffold is currently underutilized compared to its 4-methyl counterpart. Future development should focus on:

-

Hybridization: Linking the C2-carboxylate to other pharmacophores (e.g., coumarins or quinolones) to create "super-molecules" that overcome multi-drug resistance.

-

C5-Functionalization: Exploring the bromination of the C5-methyl group to introduce additional solubility-enhancing groups, improving the pharmacokinetic profile (ADME) of these lipophilic compounds.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Source: MDPI (Molecules) URL:[Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

-

Ethyl 5-methyl-1,3-thiazole-2-carboxylic acid (PubChem CID 21877349). Source: PubChem URL:[3][4][5][Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Source: Journal of Chemical Reviews URL:[6][Link]

-

Thiazole Ring—A Biologically Active Scaffold. Source: MDPI (Molecules) URL:[Link]

Sources

- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium 5-methylthiazole-2-carboxylate | 1107062-31-6 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

The Thiazole Pharmacophore: Structural Utility and Synthetic Application

[1][2]

Executive Summary

In medicinal chemistry, the thiazole moiety is not merely a structural connector; it is a "privileged scaffold" that actively dictates pharmacokinetics and target engagement. As a five-membered heterocyclic ring containing sulfur and nitrogen, it offers a unique balance of aromaticity, hydrogen-bonding capability, and metabolic stability.

This guide analyzes the thiazole ring's role in drug design, moving beyond basic textbook definitions to explore its application in kinase inhibition, metabolic modulation (CYP450 interaction), and bioisosteric replacement.

Physicochemical Profile & Bioisosterism

The utility of thiazole stems from its electronic distribution. Unlike its oxazole counterpart, the sulfur atom in thiazole confers higher lipophilicity and distinct "sigma-hole" interactions, where the region of positive electrostatic potential on the sulfur atom can engage in non-covalent bonding with nucleophilic protein residues.

Comparative Properties

The following table contrasts thiazole with its common bioisosteres. Note the distinct difference in basicity (pKa) compared to imidazole and pyridine, making thiazole an excellent replacement when reducing basicity is required to improve membrane permeability or reduce hERG liability.

| Property | Thiazole | Oxazole | Imidazole | Pyridine |

| Heteroatoms | S, N | O, N | N, NH | N |

| Boiling Point | 117°C | 69°C | 256°C | 115°C |

| pKa (Conjugate Acid) | 2.5 | 0.8 | 7.0 | 5.2 |

| LogP (Lipophilicity) | 0.44 | -0.18 | -0.02 | 0.65 |

| Aromatic Character | High | Moderate | High | High |

| H-Bond Donor | No | No | Yes (NH) | No |

| H-Bond Acceptor | Yes (N) | Yes (N) | Yes (N) | Yes (N) |

Key Insight: The thiazole nitrogen is a weak base (pKa ~2.5), meaning it remains unprotonated at physiological pH (7.4). This is critical for drugs like Dasatinib , where the neutral nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases without incurring the desolvation penalty of a highly charged species .

Synthetic Architecture: The Hantzsch Synthesis[7][8]

While various methods exist (e.g., Cook-Heilbron), the Hantzsch Thiazole Synthesis remains the gold standard for generating 2,4-disubstituted thiazoles. It is robust, scalable, and tolerates diverse functional groups.

Standard Operating Procedure (SOP)

Objective: Synthesis of a 2-amino-4-arylthiazole derivative.[1]

Reagents:

- -Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea (or Thioamide for non-amino variants)

-

Solvent: Ethanol or Methanol

-

Base: Aqueous

or

Protocol:

-

Dissolution: Dissolve 1.0 equivalent of

-haloketone in ethanol (approx. 5 mL per mmol). -

Addition: Add 1.1 equivalents of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

-

Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the thiazole often precipitates.

-

Basification: Pour the mixture into a beaker containing 10% aqueous

to liberate the free base. -

Isolation: Filter the resulting solid. Wash with cold water to remove inorganic salts. Recrystallize from ethanol/water if necessary.

Mechanism & Workflow Visualization

The reaction proceeds via nucleophilic attack of the sulfur on the

Figure 1: Workflow of the Hantzsch Thiazole Synthesis, highlighting the critical transition from acyclic precursors to the aromatic heterocycle.

Pharmacological Versatility: Case Studies

A. Oncology: Kinase Inhibition (Dasatinib)

In the design of Dasatinib (Sprycel), a dual Src/Abl inhibitor, the thiazole ring is central to its potency.

-

Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the backbone NH of Met318 in the Src kinase hinge region.

-

Structural Role: The thiazole scaffold orients the 2-amino group and the 5-carboxamide tail, ensuring the molecule fits strictly within the ATP-binding pocket .

B. Infectious Disease: Metabolic Boosting (Ritonavir)

Ritonavir utilizes the thiazole moiety not just for binding, but for chemical inhibition of metabolism.[2]

-

Mechanism: Ritonavir is a potent inhibitor of CYP3A4.[3][4][5] The thiazole nitrogen coordinates directly to the heme iron of the CYP450 enzyme.

-

Outcome: This blocks the enzyme's ability to metabolize other drugs (e.g., protease inhibitors for HIV, or Paxlovid for COVID-19), effectively "boosting" their plasma concentration .

Strategic Drug Design (SAR)

When designing with thiazoles, specific positions on the ring offer distinct vectors for optimization.

Structure-Activity Relationship (SAR) Logic

-

Position 2 (C2): The most "nucleophilic" handle. Ideal for introducing amine linkers (as in Dasatinib) or hydrazines. However, C2-protons are acidic; strong bases can deprotonate this position (lithiation strategy).

-

Position 4 (C4): Excellent for lipophilic bulk. Phenyl or alkyl groups here fill hydrophobic pockets in receptors.

-

Position 5 (C5): The electrophilic site.[6] susceptible to halogenation. In drug design, this position often connects to the rest of the pharmacophore to maintain planarity.

SAR Decision Tree

The following diagram illustrates how a medicinal chemist decides to modify the thiazole core based on assay results.

Figure 2: Strategic modification pathways for thiazole-based lead compounds during lead optimization.

Metabolic Liabilities & Safety[14]

While thiazoles are generally stable, they possess specific metabolic liabilities that must be screened early:

-

S-Oxidation: The sulfur atom can be oxidized to sulfoxides or sulfones, which may alter potency or toxicity.

-

Ring Opening: In some cases, metabolic activation (e.g., via CYP450) can lead to the formation of reactive intermediates (epoxides or thioketenes) that covalently bind to proteins, leading to idiosyncratic toxicity. This is a known mechanism for the bioactivation of certain thiazole-containing toxicophores .

Mitigation: Substitution at the C4 or C5 position with electron-withdrawing groups or steric bulk can often prevent metabolic attack on the ring itself.

References

-

Wikipedia Contributors. (n.d.). Thiazole.[7][8][9][10][6][1][11][12] Wikipedia. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.[2] Retrieved from [Link]

-

Mishra, C. B., et al. (2020).[10] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (PMC). Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pnas.org [pnas.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Interaction of human cytochrome P4503A4 with ritonavir analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. scribd.com [scribd.com]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencescholar.us [sciencescholar.us]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. bepls.com [bepls.com]

Introduction: The Structural Imperative of Thiazole Carboxylates in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Thiazole Carboxylates

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as antibiotics, anti-inflammatory agents, and inhibitors of key enzymes like dihydroorotate dehydrogenase.[1][2][3][4] The addition of a carboxylate group provides a versatile handle for modifying solubility, forming salts, and establishing critical interactions with biological targets.[5]

For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is not an academic exercise; it is a fundamental requirement. The crystal structure dictates a molecule's solid-state properties, including stability, solubility, and bioavailability. Furthermore, it provides the ultimate conformational proof for structure-activity relationship (SAR) studies and rational drug design.[2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these atomic-level architectures. This guide provides a comprehensive overview of the principles, experimental workflows, and structural analysis of thiazole carboxylates, grounded in field-proven insights for researchers and scientists.

Pillar I: The Principles of Single-Crystal X-ray Diffraction

At its core, SC-XRD is a technique that uses the diffraction pattern of X-rays scattered by the ordered array of atoms in a single crystal to determine their precise arrangement in space. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a periodic lattice, the scattered waves interfere with one another constructively and destructively, creating a unique diffraction pattern of spots.

The geometric condition for constructive interference is described by Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of incidence. By measuring the angles and intensities of the thousands of diffracted spots, we can work backward to calculate the electron density map of the molecule and, from that, build a three-dimensional model of the crystal structure.

The entire process, from a promising compound to a refined crystal structure, follows a well-defined workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Pillar II: A Self-Validating Experimental Protocol

The quality of a final crystal structure is entirely dependent on the rigor of the experimental procedure. Each step contains internal checks that validate the process, ensuring a trustworthy outcome.

Step 1: Growing High-Quality Single Crystals

This is the most critical and often most challenging step. The goal is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm).

Protocol: Slow Evaporation Method

-

Solution Preparation: Dissolve the purified thiazole carboxylate derivative in a suitable solvent or solvent mixture until a nearly saturated solution is achieved.

-

Expertise & Experience: The choice of solvent is paramount. A good starting point is a solvent in which the compound is moderately soluble. This allows for a slow, controlled precipitation as the solvent evaporates. Common choices include methanol, ethanol, acetonitrile, or mixtures like dichloromethane/hexane.

-

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Trustworthiness: This step is a self-validating control. It removes any microscopic dust or particulate matter that could act as nucleation sites, preventing the formation of a shower of tiny, unusable microcrystals and promoting the growth of a single, large crystal.

-

-

Crystallization Environment: Cover the vial with a cap, pierced with one or two small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.[5]

-

Expertise & Experience: The rate of evaporation is controlled by the number and size of the holes. Slower evaporation rates generally lead to higher quality crystals. An undisturbed environment is crucial as physical shocks can terminate crystal growth or induce twinning.

-

-

Harvesting: Once suitable crystals have formed (days to weeks), carefully remove them from the mother liquor using a spatula or loop and immediately coat them with a cryoprotectant oil (e.g., Paratone-N).

Step 2: X-ray Data Collection

-

Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Secure the crystal to a cryo-loop using the cryoprotectant oil.

-

Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.

-

Causality: Flash-cooling the crystal vitrifies the surrounding oil and minimizes thermal motion of the atoms within the crystal lattice. This results in sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

-

Data Collection Strategy: Center the crystal in the X-ray beam. The diffractometer software will then determine the unit cell and suggest a data collection strategy (e.g., a series of omega and phi scans) to measure a complete, redundant set of diffraction data.

Step 3: Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each spot and apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal system and the space group.[6][7]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur).

-

Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R1 value, which should ideally be below 5% for a well-refined structure.

Pillar III: Structural Analysis and Authoritative Grounding

The refined structure, typically presented in a Crystallographic Information File (CIF), provides a wealth of information.

Supramolecular Architecture: The Role of Non-Covalent Interactions

The crystal packing of thiazole carboxylates is governed by a network of directed, non-covalent interactions. Understanding these interactions is key to crystal engineering and predicting the solid-state properties of new derivatives.[8] The most common interactions include:

-

Hydrogen Bonds: These are the strongest and most directional interactions. In thiazole carboxylates, classic O-H···O or N-H···O hydrogen bonds involving the carboxylic acid or other functional groups often form robust dimers or chains that act as the primary structural motifs.[5][9] Weaker C-H···O interactions are also frequently observed, contributing to the stability of the overall 3D network.[9]

-

π-π Stacking: The aromatic thiazole ring can interact with adjacent rings through π-π stacking, where the electron-rich π systems are attracted to one another. These interactions help to organize molecules into columns or sheets.

-

Halogen and Chalcogen Bonding: When substituents like bromine or chlorine are present, they can participate in halogen bonding (C-X···O/N). Similarly, the sulfur atom of the thiazole ring can act as a chalcogen bond donor, interacting with electronegative atoms in neighboring molecules.[10]

These interactions combine to form predictable patterns, or "supramolecular synthons," which are the building blocks of the crystal structure.[11]

Caption: Key Intermolecular Interactions in Thiazole Carboxylates.

The Challenge of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. This phenomenon is of immense importance in the pharmaceutical industry, as different polymorphs of the same active ingredient can have different therapeutic effects due to variations in solubility and stability.[12] Thiazole derivatives are known to exhibit polymorphism, where changes in crystallization conditions like solvent or temperature can lead to the formation of different crystal packing arrangements.[12][13][14] For example, metal complexes of thiazole-4-carboxylic acid have been shown to form two distinct polymorphs (α and β) depending on the crystallization temperature.[12] Characterizing and controlling polymorphism is a critical aspect of drug development to ensure batch-to-batch consistency and therapeutic efficacy.

Quantitative Data Presentation

Summarizing crystallographic data in a standardized table allows for easy comparison between different structures.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R1 | Ref |

| Thiazole-5-carboxylic acid | C₄H₃NO₂S | Orthorhombic | P b c m | 6.780 | 12.082 | 6.403 | 90 | 4 | 0.068 | [7] |

| [Ag(2-Htza)(2-tza)] | C₈H₅AgN₂O₄S₂ | Monoclinic | P2₁/c | 10.334 | 5.568 | 21.328 | 98.44 | 4 | N/A | [9] |

| Indolyl-triazolo-thiadiazole 9 | C₁₈H₁₃N₅S | Monoclinic | P2₁/n | 7.871 | 15.968 | 11.980 | 100.28 | 4 | N/A | [6] |

Note: Z is the number of molecules in the unit cell. R1 is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion

The crystallographic analysis of thiazole carboxylates is an indispensable tool for the modern researcher. It provides definitive proof of molecular structure, illuminates the subtle yet powerful non-covalent forces that dictate solid-state properties, and offers critical insights into phenomena like polymorphism. The methodologies described herein, from meticulous crystal growth to rigorous structural refinement, form a self-validating framework for generating reliable and authoritative data. By integrating these structural insights, scientists and drug development professionals can accelerate the design of new therapeutic agents and novel materials with precisely tailored properties.

References

-

Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. Transition Metal Chemistry. Available at: [Link]

-

Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 185–188. Available at: [Link]

-

Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2016). Polymorphism in metal complexes of thiazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Liu, G., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1538-1559. Available at: [Link]

-

Gül, HI., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1750. Available at: [Link]

-

Gül, HI., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]

-

Cagide, F., et al. (2017). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1165–1170. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2329. Available at: [Link]

-

D'auria, M., & Emanuele, L. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]

-

Cagide, F., et al. (2017). Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. PubMed. Available at: [Link]

-

Gushchin, P. V., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Available at: [Link]

-

Meundaeng, N., Rujiwatra, A., & Prior, T. J. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData, 4(2), x190185. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 1024-1035. Available at: [Link]

-

Evangelisti, L., et al. (2021). Elucidating the non-covalent interactions in the thiazole-carbon dioxide complexes through rotational spectroscopy and theoretical computations. ResearchGate. Available at: [Link]

-

Lynch, D. E., et al. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(Pt 5), 758–766. Available at: [Link]

-

Gil, D. M., et al. (2020). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm, 22(1), 103-114. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 1,3-thiazole-4-carboxylate. ChemSynthesis. Available at: [Link]

-

Sharma, P., & Kumar, R. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. Available at: [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Molecular co-crystals of 2-aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature for 5-Methyl-1,3-thiazole-2-carboxylate research

An In-Depth Technical Guide to 5-Methyl-1,3-thiazole-2-carboxylate: Synthesis, Applications, and Protocols for Drug Discovery

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs.[1][2] This five-membered heterocycle, containing sulfur and nitrogen, serves as a versatile building block for compounds with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5] This technical guide focuses on a key derivative, 5-Methyl-1,3-thiazole-2-carboxylate, and its corresponding carboxylic acid. We will provide an in-depth review of its synthesis, explore its critical role as an intermediate in drug development, and present detailed experimental protocols for its preparation and modification, offering a valuable resource for researchers and scientists in the field.

Introduction: The Significance of the Thiazole Scaffold

The thiazole nucleus is a fundamental structural motif in numerous biologically active compounds.[1] It is found in natural products like vitamin B1 (thiamine) and in a wide array of pharmaceuticals.[4][5] The unique electronic properties and structural rigidity of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in specific, high-affinity interactions with biological targets.[2] A substructure search of the ChEMBL database reveals over 100,000 bioactive compounds containing the thiazole scaffold, highlighting its importance in drug discovery.[5][6]

5-Methyl-1,3-thiazole-2-carboxylate, typically handled as its ethyl or methyl ester, is a particularly valuable intermediate. The ester at the 2-position provides a reactive handle for amide bond formation, while the methyl group at the 5-position can influence solubility, metabolic stability, and target binding. This substitution pattern makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns and lead optimization efforts.[7]

Synthesis and Chemical Properties

The primary and most versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This method and its modern variations remain the gold standard for preparing substituted thiazoles like 5-Methyl-1,3-thiazole-2-carboxylate.

The Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone or α-halo-β-ketoester and a thioamide. For the synthesis of the target compound, the key reactants are an ethyl 2-chloroacetoacetate (or a related α-halo derivative of ethyl acetoacetate) and a thioamide, typically thioformamide or a precursor that generates it in situ.

The general workflow can be visualized as follows:

Caption: General workflow of the Hantzsch thiazole synthesis.

The causality of this reaction pathway is driven by the nucleophilicity of the sulfur atom in the thioamide attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring. Greener synthetic approaches have been developed, utilizing microwave irradiation or alternative solvents like polyethylene glycol (PEG) to improve efficiency and reduce environmental impact.[8]

Chemical and Physical Properties

5-Methyl-1,3-thiazole-2-carboxylic acid is typically a white crystalline powder.[9] It exhibits limited solubility in water but is soluble in acidic solvents.[9][10] The ester derivatives, such as the ethyl and methyl esters, are more commonly used in synthesis due to their enhanced solubility in organic solvents and the ease with which the ester can be converted to other functional groups.

| Property | Value | Source |

| Molecular Formula | C5H5NO2S | [11] |

| Molecular Weight | 143.17 g/mol | [11] |

| Appearance | White crystalline powder | [9] |

| Melting Point | ~135-136°C | [9] |

| Solubility | Soluble in acidic solvents, insoluble in water | [9] |

Applications in Medicinal Chemistry and Drug Development

The true value of 5-Methyl-1,3-thiazole-2-carboxylate lies in its role as a versatile scaffold for building more complex, biologically active molecules.[2][3] The ester group is readily converted into an amide, which can be decorated with various substituents to probe the binding pockets of target proteins.

Caption: Role as a core scaffold in drug development workflow.

Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs.[1]

| Biological Activity | Therapeutic Area | References |

| Anticancer | Oncology | [1][12][13] |

| Antimicrobial / Antibacterial | Infectious Disease | [1] |

| Antifungal | Infectious Disease | [3][4] |

| Anti-inflammatory | Immunology | [1][5][14] |

| Antiviral | Infectious Disease | [1][3] |

| Kinase Inhibition (e.g., c-Met) | Oncology | [13] |

| Antitubercular | Infectious Disease | [4] |

For example, research has shown that thiazole carboxamide derivatives can act as potent inhibitors of c-Met kinase, a target in cancer therapy.[13] In these molecules, the thiazole core acts as a rigid scaffold to correctly position the amide and other substituents for optimal interaction with the enzyme's active site. Similarly, 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors with potential as novel anti-inflammatory agents.[14]

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and subsequent modification of the title compound, based on established chemical principles. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol: Synthesis of Ethyl 5-Methyl-1,3-thiazole-2-carboxylate

This protocol is a variation of the Hantzsch synthesis, adapted from procedures for similar thiazole structures.[15] The choice of N-bromosuccinimide (NBS) is to generate the α-halo-β-ketoester in situ, a common and efficient strategy.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thioformamide (or a suitable precursor)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Halogenation: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in anhydrous THF at 0°C under a nitrogen atmosphere, add NBS (1.1 equiv.) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the reactive α-bromo intermediate.

-

Cyclization: Cool the mixture back to 0°C. Add thioformamide (1.0 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the formation of the product by TLC. The elevated temperature drives the cyclization and subsequent dehydration to form the aromatic thiazole ring.

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure ethyl 5-methyl-1,3-thiazole-2-carboxylate.

Protocol: Amide Coupling with Tryptamine (Bacillamide Analogue Synthesis)

This protocol demonstrates the conversion of the ester to an amide, a key step in creating libraries of biologically active compounds.[16]

Materials:

-

Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 equiv.)

-

Tryptamine (1.2 equiv.)

-

Trimethylaluminum (2.0 M solution in toluene, 1.5 equiv.)

-

Toluene, anhydrous

Procedure:

-

Amine Activation: Dissolve tryptamine (1.2 equiv.) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0°C and slowly add trimethylaluminum solution (1.5 equiv.) dropwise. Caution: Trimethylaluminum is pyrophoric. A vigorous evolution of methane gas will be observed.

-

Stir the mixture at room temperature for 1 hour after gas evolution ceases. This step forms the aluminum amide complex, which is a highly effective nucleophile for aminolysis.

-

Amide Formation: Add a solution of ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 equiv.) in anhydrous toluene to the activated amine mixture at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of a saturated solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired amide product.

Future Directions

The 5-methyl-1,3-thiazole-2-carboxylate scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Novel Derivatives: Synthesizing novel libraries of derivatives and screening them against a wider range of biological targets, including emerging infectious diseases and new cancer pathways.

-

Structure-Activity Relationship (SAR) Studies: Employing computational tools and detailed SAR studies to design more potent and selective inhibitors.[17]

-

Fragment-Based Screening: Using the core fragment in high-throughput screening campaigns to identify initial hits for subsequent optimization.[5][6] Care must be taken to profile hits for non-specific activity or assay interference, a known liability for some thiazole derivatives.

Conclusion

5-Methyl-1,3-thiazole-2-carboxylate is more than just a chemical intermediate; it is a powerful and validated building block in the modern drug discovery toolkit. Its straightforward synthesis via the Hantzsch reaction and the versatility of its ester functional group provide an accessible entry point for creating diverse chemical libraries. The proven track record of the thiazole ring in a wide array of approved drugs and clinical candidates ensures that derivatives of this scaffold will remain a focus of intensive research for years to come. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable compound in their own discovery programs.

References

-

ChemBK. (2024, April 9). 5-Methyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]

-

PubChem. 5-Methyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]

-

MDPI. (2016, November 29). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

-

ACS Publications. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available from: [Link]

-

MDPI. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

PubMed. (2023, July 26). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

-

International Journal of Allied Medical Sciences and Clinical Research. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]

-

PubMed. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]

-

IJMRA. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]

-

ResearchGate. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available from: [Link]

-

Taylor & Francis. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

Arkivoc. (2018, May 29). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Available from: [Link]

-

MDPI. (2022, November 22). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available from: [Link]

-

ResearchGate. (2025, August 7). 11. Thiazole: A privileged scaffold in drug discovery. Available from: [Link]

-

Royal Society of Chemistry. (2024, July 24). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Available from: [Link]

-

Taylor & Francis Online. (2019, March 26). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Available from: [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. chembk.com [chembk.com]

- 10. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]

- 11. 5-Methyl-1,3-thiazole-2-carboxylic acid | C5H5NO2S | CID 21877349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. tandfonline.com [tandfonline.com]

Targeting the Thiazole Pharmacophore: A Technical Guide to Anticancer and Antimicrobial Drug Design

Topic: Anticancer and Antimicrobial Potential of Substituted Thiazoles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—remains a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic distribution allows it to serve as a bioisostere for pyridine and a robust linker in fragment-based drug design. This guide synthesizes recent breakthroughs (2023–2025) in substituted thiazoles, specifically focusing on their dual utility as potent kinase inhibitors in oncology and DNA gyrase inhibitors in infectious disease. We provide actionable protocols for synthesis and biological evaluation, grounded in the latest Structure-Activity Relationship (SAR) data.

Part 1: The Thiazole Pharmacophore

Chemical Significance

The thiazole ring (

-

Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, crucial for interacting with the hinge regions of kinase ATP-binding pockets.

-

-

-

Sulfur Interactions: The sulfur atom can engage in

-hole interactions, enhancing binding affinity to lipophilic pockets.

Part 2: Anticancer Potential

Mechanism of Action: Kinase Inhibition

Substituted thiazoles function primarily as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they occupy the nucleotide-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the cascade of events following thiazole binding to VEGFR-2.

Caption: Figure 1.[4] Mechanism of action for thiazole-based VEGFR-2 inhibitors leading to apoptosis.

Case Study: The "Star" Molecule (Compound 4c)

Recent studies (2023-2024) highlighted Compound 4c , a thiazole-hydrazinyl derivative, as a potent inhibitor of breast cancer proliferation.

-

Target: VEGFR-2 (

).[3] -

Potency:

against MCF-7 (Breast Cancer) cell lines.[3] -

Mechanistic Insight: The hydrazone linker provides flexibility, allowing the phenyl ring to orient deeply into the hydrophobic pocket of the enzyme, while the thiazole nitrogen anchors the molecule via H-bonds [1].

SAR Analysis: Key Substituents

| Position | Substituent Group | Effect on Anticancer Activity |

| C2 | Hydrazinyl / Amide linkers | Enhances. Improves flexibility and H-bond donor capacity. |

| C4 | Phenyl with e- donating groups (-OH, -OMe) | Enhances. Increases electron density for stronger |

| C5 | Halogens (F, Cl) | Variable. Fluorine often improves metabolic stability and membrane permeability. |

Part 3: Antimicrobial Potential

Mechanism of Action: DNA Gyrase Inhibition

In bacterial systems, thiazoles target DNA Gyrase B (GyrB) .[5][6] This enzyme is essential for ATP-dependent negative supercoiling of DNA. Thiazoles inhibit the ATPase activity of GyrB, preventing DNA replication and causing bacterial cell death.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 2. Inhibition of bacterial DNA replication by thiazole-based GyrB inhibitors.[6]

Case Study: Thiazole-Thiazepine Hybrids

Compound 9e , a novel hybrid synthesized in late 2024, demonstrated exceptional efficacy against Gram-negative bacteria.

-

Potency: MIC =

.[7] -

Key Feature: The trifluoromethyl (

) group increased lipophilicity, facilitating penetration of the Gram-negative outer membrane [2].

Part 4: Experimental Workflows

Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for generating 2,4-disubstituted thiazoles.

Objective: Synthesize 2-amino-4-phenylthiazole. Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

Step-by-Step Protocol:

-

Dissolution: Dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 5.5 mmol of thiourea. The reaction is exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). -

Precipitation: Cool the mixture to room temperature. A solid hydrobromide salt may precipitate.

-

Neutralization: Pour the reaction mixture into 50 mL of 10% aqueous

or -

Filtration: Filter the resulting precipitate under vacuum. Wash with cold water (

). -

Recrystallization: Purify using hot ethanol/water (1:1) to yield needle-like crystals.

Caption: Figure 3. Workflow for the Hantzsch synthesis of 2-aminothiazoles.

Biological Evaluation: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of viability.[4]

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at -

Treatment: Replace media with fresh media containing serial dilutions of the thiazole derivative (e.g., 0.1 to 100

). Include DMSO vehicle control (< 0.5% v/v). -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Discard supernatant and add 100

DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression [3].

Biological Evaluation: Broth Microdilution (MIC)

Used to determine the Minimum Inhibitory Concentration (MIC) against bacteria.[6][8]

-

Preparation: Prepare stock solution of thiazole in DMSO.

-

Dilution: In a 96-well plate, add 100

of Mueller-Hinton Broth (MHB). Perform 2-fold serial dilutions of the compound across the plate. -

Inoculum: Adjust bacterial culture to

McFarland standard ( -

Incubation: Incubate at

for 16–20 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding resazurin dye (turns pink if live bacteria are present) [4].

Part 5: Future Perspectives

The future of thiazole therapeutics lies in Green Nanotechnology . Recent work (2024) has demonstrated the use of

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI, 2023. Link

-

Development of novel thiazole-based hybrids as DNA gyrase inhibitors. ResearchGate, 2024. Link

-

MTT assay protocol. Abcam. Link

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria. CLSI. Link

-

Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega, 2024. Link

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

5-Methyl-1,3-thiazole-2-carboxylate: A Versatile Heteroaromatic Building Block

The following technical guide details the utility, synthesis, and application of 5-Methyl-1,3-thiazole-2-carboxylate in organic synthesis and drug discovery.

Executive Summary

5-Methyl-1,3-thiazole-2-carboxylate (and its corresponding free acid, 5-methyl-1,3-thiazole-2-carboxylic acid ) represents a critical scaffold in modern medicinal chemistry. Unlike its more common isomer (the 4-methyl-5-carboxylate derivative produced via standard Hantzsch synthesis), this specific regioisomer offers a unique vector for structure-activity relationship (SAR) exploration. It serves as a "head-to-tail" linker, providing a rigid heteroaromatic core that positions substituents at the C2 (carbonyl) and C5 (methyl) vectors with precise geometry.

This guide outlines the physicochemical profile, robust synthetic pathways, and downstream transformations of this building block, specifically targeting researchers in oncology (c-Met inhibitors) and infectious disease (anti-tubercular agents).

Physicochemical Profile

Understanding the core properties of the scaffold is essential for predicting its behavior in reaction matrices and biological systems.

| Property | Data (Methyl Ester) | Data (Free Acid) | Relevance |

| CAS Number | 79247-98-6 | 61291-21-2 | Identification |

| Molecular Formula | C₆H₇NO₂S | C₅H₅NO₂S | Stoichiometry |

| Molecular Weight | 157.19 g/mol | 143.16 g/mol | Fragment-based design |

| LogP (Predicted) | ~1.2 | ~0.6 | Lipophilicity/Permeability |

| pKa (Acid) | N/A | ~3.5 (COOH) | Coupling conditions |

| H-Bond Donors/Acceptors | 0 / 3 | 1 / 3 | Binding interactions |

| Solubility | DCM, MeOH, EtOAc | DMSO, DMF, Basic Aq.[1] | Process solvent selection |

Synthesis of the Building Block

While direct Hantzsch synthesis using ethyl thioxamate and

Protocol A: The Sandmeyer-Metalation Route (High Fidelity)

This route is preferred for its reliability and the low cost of starting materials.

Step 1: Sandmeyer Bromination

-

Precursor: 2-Amino-5-methylthiazole.[2]

-

Reagents:

, -

Mechanism: Diazotization of the C2-amine followed by radical-nucleophilic substitution with bromide.

-

Outcome: 2-Bromo-5-methylthiazole.[3]

Step 2: Lithium-Halogen Exchange & Carboxylation

-

Reagents:

-Butyllithium ( -

Protocol:

-

Dissolve 2-bromo-5-methylthiazole in anhydrous THF under

. -

Cool to

to prevent ring opening or polymerization. -

Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the 2-lithio species. -

Option A (Acid): Bubble dry

gas into the solution. Quench with dilute HCl. -

Option B (Ester): Add methyl chloroformate (

).

-

-

Yield: Typically 75-85%.

Protocol B: Visualization of Synthetic Logic

The following diagram illustrates the divergence from the commodity chemical to the high-value building block and its subsequent activation.

Figure 1: Synthetic workflow converting the amino-thiazole precursor to the carboxylate building block via lithiation.

Reactivity Profile & Synthetic Transformations

Once synthesized, the 5-methyl-1,3-thiazole-2-carboxylate scaffold offers three distinct vectors for elaboration.

C2-Ester Modifications (The "Head")

The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms.

-

Hydrolysis: Rapidly converts to the acid using LiOH/THF/Water systems. Essential for preparing the free acid for peptide coupling.

-

Amidation: The acid couples efficiently with amines using HATU or T3P. This is the primary reaction used to synthesize Nitazoxanide analogs (anti-infectives) and c-Met kinase inhibitors .

-

Tip: Avoid converting to the acid chloride using

if possible, as thiazole acid chlorides can be unstable. Mixed anhydrides or active esters are preferred.

-

C5-Methyl Functionalization (The "Tail")

The C5-methyl group is benzylic-like but deactivated by the electron-poor ring. However, it is susceptible to radical halogenation.

-

Wohl-Ziegler Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN/Benzoyl Peroxide yields the 5-(bromomethyl)thiazole-2-carboxylate .

-

Application: This bromomethyl group can be displaced by amines, thiols, or alkoxides, allowing the construction of "extended" side chains (e.g., for PROTAC linkers).[4]

-

Electrophilic Aromatic Substitution

The C4 position is the only remaining hydrogen on the ring. It is relatively unreactive towards electrophiles due to the electron-withdrawing carboxylate at C2. However, halogenation can be forced under forcing conditions if a trisubstituted thiazole is required.[4]

Case Studies in Medicinal Chemistry

Case Study 1: Anti-Tubercular Agents (Nitazoxanide Analogs)

Researchers have utilized 5-methylthiazole-2-carboxylic acid to synthesize amides that mimic the structure of Nitazoxanide (a broad-spectrum antiparasitic/antiviral).